
(1R)-1-cyclopentylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-cyclopentylpropan-1-amine is an organic compound characterized by a cyclopentyl group attached to a propan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-cyclopentylpropan-1-amine typically involves the following steps:
Amination: Conversion of the intermediate to the desired amine.
One common method involves the reaction of cyclopentylmagnesium bromide with propanal, followed by reductive amination using ammonia or an amine source under hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing catalysts and optimized reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-cyclopentylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of any intermediate ketones or aldehydes back to the amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced or modified using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include cyclopentyl ketones, cyclopentyl alcohols, and various substituted amines.
Scientific Research Applications
(1R)-1-cyclopentylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (1R)-1-cyclopentylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler analog with a cyclopentyl group attached directly to an amine.
Cyclopentylmethanamine: Similar structure but with a methylene bridge between the cyclopentyl group and the amine.
Uniqueness
(1R)-1-cyclopentylpropan-1-amine is unique due to its specific stereochemistry and the presence of a propan-1-amine structure, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(1R)-1-cyclopentylpropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-8(9)7-5-3-4-6-7/h7-8H,2-6,9H2,1H3/t8-/m1/s1 |
InChI Key |
UJPWZPCHMUQQNN-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1CCCC1)N |
Canonical SMILES |
CCC(C1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


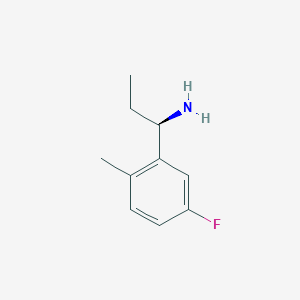
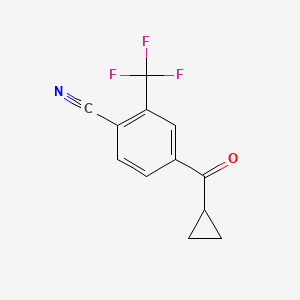
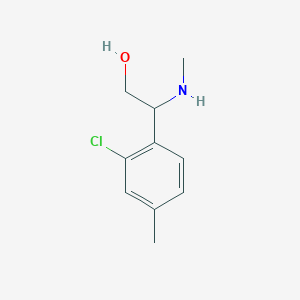
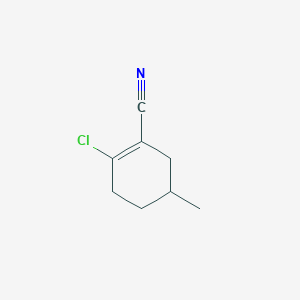


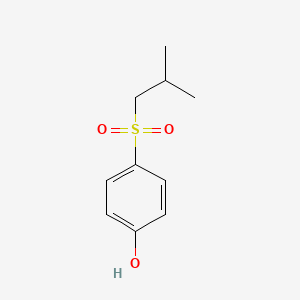

![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13044531.png)
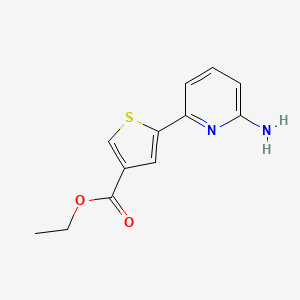

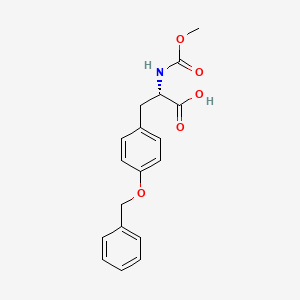

![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)
